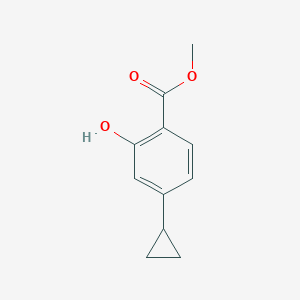
Methyl 4-cyclopropyl-2-hydroxybenzoate
Vue d'ensemble
Description
Methyl 4-cyclopropyl-2-hydroxybenzoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
Methyl 4-hydroxybenzoate, known as methyl paraben, has been studied for its crystal structure using X-ray crystallography at 120 K. This research revealed a 3D framework formed by the condensation of three methyl 4-hydroxybenzoate molecules via extensive hydrogen bonding. Additionally, Hirshfeld surface analysis provided insights into the intermolecular interactions and crystal packing. Computational calculations were also performed to correlate experimental and theoretical spectra, contributing to our understanding of the molecule's pharmaceutical activity (Sharfalddin et al., 2020).
Reaction Kinetics in Various States
The alkaline hydrolysis of methyl 4-hydroxybenzoate has been examined in both liquid and frozen states. This study highlighted a significant acceleration of reaction rates in the frozen state compared to those in the liquid state, with the maximum reaction rate occurring between -12 to -10°C. This research offers valuable insights into the stability and reactivity of such compounds under varying temperature conditions, which is crucial for their application in different environments (Shija, Sunderland, & Mcdonald, 1992).
Dermal Absorption and Metabolism
A study on the dermal absorption and hydrolysis of parabens, including methyl 4-hydroxybenzoate, revealed their metabolism by carboxylesterases to 4-hydroxybenzoic acid. This research is significant in understanding how these compounds interact with the skin and their potential localised toxicity, which is crucial for their safe use in topical applications (Jewell et al., 2007).
Environmental Impact and Detection
An important application lies in the development of a sensitive method for measuring concentrations of methyl 4-hydroxybenzoate (and other parabens) in human milk. This method, utilizing high-performance liquid chromatography-tandem mass spectrometry, is crucial for assessing human exposure to these compounds, especially in breastfed infants, highlighting the environmental and health impact of these widely used preservatives (Ye, Bishop, Needham, & Calafat, 2008).
Propriétés
IUPAC Name |
methyl 4-cyclopropyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALURDONIZLSXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

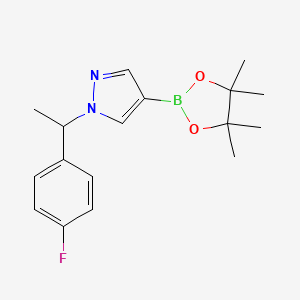
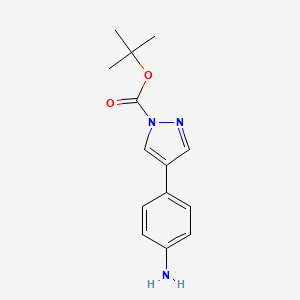
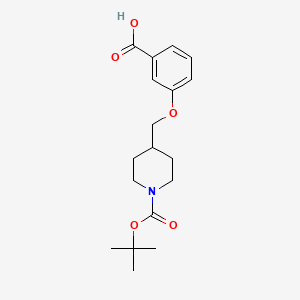

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B1472579.png)
![tert-Butyl 3-{2-[2-(4-aminobutoxy)ethoxy]ethoxy}propylcarbamate](/img/structure/B1472581.png)
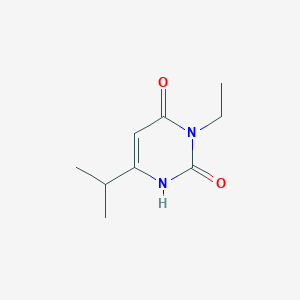






![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1472595.png)
